molecular formula Cl2FeH8O4 B7884989 Iron(2+);dichloride;tetrahydrate

Iron(2+);dichloride;tetrahydrate

Cat. No.: B7884989
M. Wt: 198.81 g/mol
InChI Key: WSSMOXHYUFMBLS-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(II) chloride tetrahydrate can be synthesized by dissolving iron in hydrochloric acid. The reaction is as follows:

Fe+2HClFeCl2+H2\text{Fe} + 2\text{HCl} \rightarrow \text{FeCl}_2 + \text{H}_2 Fe+2HCl→FeCl2​+H2​

The resulting solution is then allowed to crystallize, forming the tetrahydrate .

Industrial Production Methods

In industrial settings, Iron(II) chloride tetrahydrate is often produced as a byproduct of steel production. The waste hydrochloric acid from steel pickling processes reacts with iron to form Iron(II) chloride, which is then crystallized to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions

Iron(II) chloride tetrahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Iron(II) chloride tetrahydrate has a wide range of applications in scientific research:

Mechanism of Action

Iron(II) chloride tetrahydrate exerts its effects primarily through its ability to donate electrons, making it an effective reducing agent. In biological systems, it plays a crucial role in iron metabolism, aiding in the formation of hemoglobin and other iron-containing enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Iron(III) chloride (FeCl₃)
  • Iron(II) sulfate (FeSO₄)
  • Iron(II) bromide (FeBr₂)
  • Iron(II) iodide (FeI₂)

Uniqueness

Iron(II) chloride tetrahydrate is unique due to its high solubility in water and its ability to form stable tetrahydrate crystals. This makes it particularly useful in aqueous reactions and industrial applications where solubility is a key factor .

Properties

IUPAC Name

iron(2+);dichloride;tetrahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Fe.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSMOXHYUFMBLS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[Cl-].[Cl-].[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2FeH8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7758-94-3 (Parent)
Record name Iron(2+) chloride, tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

198.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13478-10-9
Record name Iron(2+) chloride, tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron(2+);dichloride;tetrahydrate
Reactant of Route 2
Iron(2+);dichloride;tetrahydrate
Reactant of Route 3
Iron(2+);dichloride;tetrahydrate
Reactant of Route 4
Iron(2+);dichloride;tetrahydrate
Reactant of Route 5
Iron(2+);dichloride;tetrahydrate
Reactant of Route 6
Iron(2+);dichloride;tetrahydrate

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